molecular formula C14H14ClFN4 B14156542 2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine CAS No. 355821-33-9

2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine

Cat. No.: B14156542
CAS No.: 355821-33-9
M. Wt: 292.74 g/mol
InChI Key: PGYHXRHGVIESJF-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine is a chemical compound that has garnered interest in the field of medicinal chemistry.

Preparation Methods

The synthesis of 2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-phenylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as DMF.

Scientific Research Applications

2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the brain, which is crucial for cognitive functions. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

2-Chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine can be compared with other acetylcholinesterase inhibitors such as:

  • Donepezil
  • Rivastigmine
  • Galantamine

While these compounds also inhibit acetylcholinesterase, this compound is unique due to its specific chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

355821-33-9

Molecular Formula

C14H14ClFN4

Molecular Weight

292.74 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(4-phenylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C14H14ClFN4/c15-14-17-10-12(16)13(18-14)20-8-6-19(7-9-20)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

PGYHXRHGVIESJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC=C3F)Cl

solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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